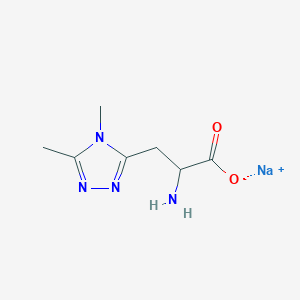

Sodium;2-amino-3-(4,5-dimethyl-1,2,4-triazol-3-yl)propanoate

Description

Sodium 2-amino-3-(4,5-dimethyl-1,2,4-triazol-3-yl)propanoate is a sodium salt derived from the corresponding amino acid, 2-amino-3-(4,5-dimethyl-1,2,4-triazol-3-yl)propanoic acid. The compound features a 1,2,4-triazole ring substituted with two methyl groups at positions 4 and 5, conjugated to a propanoate backbone via a direct carbon-nitrogen bond.

Properties

IUPAC Name |

sodium;2-amino-3-(4,5-dimethyl-1,2,4-triazol-3-yl)propanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12N4O2.Na/c1-4-9-10-6(11(4)2)3-5(8)7(12)13;/h5H,3,8H2,1-2H3,(H,12,13);/q;+1/p-1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SACVSIKSPQXTLN-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C(N1C)CC(C(=O)[O-])N.[Na+] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11N4NaO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Sodium;2-amino-3-(4,5-dimethyl-1,2,4-triazol-3-yl)propanoate typically involves the reaction of 4,5-dimethyl-1,2,4-triazole with a suitable amino acid derivative under basic conditions. The reaction is often carried out in the presence of a sodium salt to facilitate the formation of the sodium salt of the compound. The reaction conditions generally include moderate temperatures and the use of solvents such as water or ethanol.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This could include the use of continuous flow reactors and advanced purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Sodium;2-amino-3-(4,5-dimethyl-1,2,4-triazol-3-yl)propanoate can undergo various types of chemical reactions, including:

Oxidation: The triazole ring can be oxidized under specific conditions to form various oxidized derivatives.

Reduction: Reduction reactions can modify the triazole ring or the amino acid moiety.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amino group or the triazole ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like alkyl halides. The reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and the use of appropriate solvents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole N-oxides, while substitution reactions can introduce various functional groups onto the triazole ring or the amino acid moiety.

Scientific Research Applications

Sodium;2-amino-3-(4,5-dimethyl-1,2,4-triazol-3-yl)propanoate exhibits a variety of biological activities that make it a valuable compound in medicinal chemistry. Research indicates that derivatives of 1,2,4-triazole compounds possess significant pharmacological properties such as:

- Antifungal Activity : Compounds similar to this compound have been shown to exhibit antifungal properties against various strains of fungi. For instance, studies have demonstrated that certain triazole derivatives have greater efficacy than fluconazole against Candida albicans and other fungal pathogens .

- Antioxidant Properties : The antioxidant activities of triazole derivatives have been extensively studied. These compounds can scavenge free radicals and reduce oxidative stress in biological systems .

Case Study 1: Antifungal Efficacy

A study synthesized novel 4-substituted N-(5-amino-1H-1,2,4-triazol-3-yl)pyridine-3-sulfonamide derivatives. These compounds were evaluated for their antifungal activity against strains isolated from patients with candidiasis. The results indicated that several derivatives exhibited minimum inhibitory concentrations (MIC) ≤ 25 µg/mL against Candida species .

Case Study 2: Antioxidant Activity Assessment

In another research endeavor, various triazole derivatives were screened for their antioxidant activities using different assays. The results showed significant radical scavenging abilities and a correlation between structure and antioxidant capacity .

Applications in Drug Development

This compound serves as a scaffold for the development of new pharmaceutical agents. Its structural characteristics allow for modifications that can enhance biological activity or target specific pathways in disease mechanisms.

Table 1: Summary of Biological Activities

Mechanism of Action

The mechanism of action of Sodium;2-amino-3-(4,5-dimethyl-1,2,4-triazol-3-yl)propanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring can participate in hydrogen bonding and other interactions that modulate the activity of these targets. The exact pathways involved depend on the specific application and the biological context.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

Key Observations:

Linkage Variations : The direct C-N bond in the target compound contrasts with the thioether linkage in ASP and other derivatives. This may influence metabolic stability and electronic properties.

Biological Activity : ASP demonstrates stress-protective effects in rodent models, attributed to its thiophenmethyl group and thioether moiety, which may modulate antioxidant pathways . The target compound’s activity remains unexplored in the provided evidence.

Physicochemical Properties

- Solubility : Sodium salts like the target compound and ASP are expected to exhibit high aqueous solubility due to ionic character. The dimethyl groups may slightly reduce solubility compared to ASP’s polar thiophenmethyl group.

- Stability : Direct C-N linkages (as in the target compound) may confer greater hydrolytic stability compared to thioether or ester-linked analogues .

Biological Activity

Sodium;2-amino-3-(4,5-dimethyl-1,2,4-triazol-3-yl)propanoate is a synthetic compound that combines a triazole ring with an amino acid structure. This unique combination imparts distinct biological activities that are currently being explored in various fields of research, including medicinal chemistry and pharmacology.

Chemical Structure and Properties

The compound is characterized by the following molecular formula:

with a molecular weight of 206.18 g/mol. The presence of the triazole ring enhances its stability and reactivity, making it a valuable candidate for biological applications .

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The triazole moiety can participate in hydrogen bonding and other interactions that modulate the activity of these targets. This mechanism underlies its potential therapeutic effects against various diseases.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. Studies have shown its effectiveness against various bacterial strains, which is crucial for developing new antibiotics.

Anticancer Activity

The compound has also been investigated for its anticancer properties. In vitro studies suggest that it can inhibit the proliferation of cancer cells by inducing apoptosis and disrupting cell cycle progression. For example, compounds with similar triazole structures have demonstrated micromolar inhibitory effects on specific cancer-related proteins .

Neuroprotective Effects

Emerging studies suggest potential neuroprotective effects of this compound. Its ability to modulate neurotransmitter systems may offer therapeutic avenues for neurodegenerative diseases.

Case Studies and Research Findings

Several studies have highlighted the biological activities of this compound:

- Antimicrobial Efficacy : A study reported that the compound exhibited strong antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) in the low micromolar range.

- Cancer Cell Studies : In vitro assays demonstrated that treatment with this compound resulted in a significant reduction in cell viability in multiple cancer cell lines (e.g., MCF-7 breast cancer cells), with IC50 values indicating potent activity.

- Neuroprotection : Research indicated that this compound can protect neuronal cells from oxidative stress-induced apoptosis in cellular models of neurodegeneration.

Comparative Analysis with Similar Compounds

A comparison of this compound with other related compounds reveals its unique position:

| Compound Name | Structure Type | Biological Activity | Notes |

|---|---|---|---|

| 4,5-Dimethyl-1,2,4-triazole | Triazole | Moderate antimicrobial | Precursor to the target compound |

| Indole derivatives | Heterocyclic | Anticancer | Similar mechanisms but different efficacy |

| 1,2,3-Triazole derivatives | Triazole | Variable | Different reactivity profiles |

Q & A

Basic: What synthetic routes are available for preparing sodium 2-amino-3-(4,5-dimethyl-1,2,4-triazol-3-yl)propanoate, and how are reaction conditions optimized?

Answer:

The synthesis typically involves cyclization reactions starting from hydrazide derivatives or functionalized triazole precursors. For example:

- Hydrazide cyclization : Reacting substituted hydrazides with carbonyl compounds under reflux in polar aprotic solvents (e.g., DMSO) for 18–24 hours, followed by crystallization (e.g., water-ethanol mixtures) to isolate the triazole core .

- Microwave-assisted synthesis : Aminoguanidine hydrochloride and succinic anhydride can be reacted with amines under microwave irradiation to form propanamide intermediates, which are then cyclized to the triazole derivative. Reaction conditions (e.g., solvent, temperature, and nucleophilicity of amines) are optimized based on the starting material’s reactivity .

Key optimization steps include adjusting reflux time, solvent polarity, and purification methods (e.g., recrystallization vs. column chromatography) to maximize yield and purity.

Basic: Which spectroscopic and crystallographic methods are critical for structural elucidation of this compound?

Answer:

- Nuclear Magnetic Resonance (NMR) : H and C NMR are used to confirm the triazole ring substitution pattern, amino group presence, and propanoate side-chain conformation. For example, annular tautomerism in triazole derivatives can be resolved via H NMR chemical shifts .

- X-ray crystallography : Programs like SHELXL or SHELXTL are employed to determine crystal packing, bond angles, and stereochemistry. High-resolution data can resolve ambiguities in tautomeric forms or ion pairing (e.g., sodium counterion interactions) .

Advanced: How can researchers analyze tautomerism in 1,2,4-triazole derivatives like this compound, and what experimental pitfalls exist?

Answer:

- Methodology : Combine NMR spectroscopy (to observe proton exchange dynamics) and X-ray crystallography (to fix tautomeric states in the solid phase). For instance, used H NMR to identify prototropic tautomerism in solution and X-ray to confirm the dominant tautomer in crystals .

- Pitfalls : Solvent effects may artificially stabilize rare tautomers. Microwave-assisted synthesis ( ) can alter tautomer ratios due to rapid heating/cooling, requiring controlled reaction quenching .

Advanced: What experimental designs are recommended for evaluating the stress-protective effects of this compound in vivo?

Answer:

- Animal models : Use acute immobilization stress models (e.g., 6-hour restraint in rats) to assess physiological parameters (e.g., serum lipid peroxidation markers like malondialdehyde) and behavioral tests (e.g., Morris water maze for cognitive impact) .

- Controls : Include negative controls (unstressed animals) and positive controls (e.g., Mebicar/Adaptol®) to benchmark efficacy. Statistical validation (e.g., Mann-Whitney U-test for non-normal data) is critical for comparing treatment groups .

- Contradiction management : If stress-protective effects conflict across assays (e.g., behavioral vs. biochemical), perform histological studies (e.g., liver tissue analysis) to resolve mechanistic inconsistencies .

Advanced: How can researchers address discrepancies in antioxidant activity data for this compound?

Answer:

- Multi-modal assays : Combine direct antioxidant tests (e.g., DPPH radical scavenging) with indirect markers (e.g., lipid peroxidation in stressed animals) to capture both in vitro and in vivo effects .

- Standardization : Normalize data to known antioxidants (e.g., ascorbic acid) and control for confounding factors (e.g., diet, circadian rhythms) in animal studies .

- Mechanistic studies : Use molecular docking or enzyme inhibition assays (e.g., cyclooxygenase) to link antioxidant activity to specific biochemical pathways .

Basic: What analytical techniques validate the purity and stability of this compound under storage conditions?

Answer:

- High-Performance Liquid Chromatography (HPLC) : Quantify impurities and degradation products using reverse-phase columns (C18) with UV detection at 210–260 nm.

- Mass spectrometry (MS) : Confirm molecular ion peaks ([M+Na]) and monitor hydrolytic degradation (e.g., ester cleavage in propanoate side chains) .

- Stability studies : Accelerated aging tests (40°C/75% RH for 6 months) assess shelf life, with periodic NMR/HPLC checks for structural integrity .

Advanced: What computational methods support the rational design of derivatives with enhanced bioactivity?

Answer:

- Density Functional Theory (DFT) : Predict electronic properties (e.g., HOMO/LUMO energies) to optimize triazole ring reactivity .

- Molecular Dynamics (MD) : Simulate ligand-receptor interactions (e.g., with GABA receptors for stress-protective effects) to guide substituent modifications .

- QSAR modeling : Correlate structural features (e.g., logP, steric bulk) with biological endpoints (e.g., IC in antioxidant assays) to prioritize synthetic targets .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.